Structural Differentiation: 3-Fluoro-5-methyl Substitution vs. Unsubstituted Parent Scaffold
At the time of this analysis, no peer-reviewed primary research paper or patent example was identified that reports quantitative bioactivity data (e.g., IC50, Ki, EC50) specifically for compound CAS 2415455-99-9. The compound is listed exclusively on vendor platforms as a research chemical. Consequently, this evidence guide cannot present direct head-to-head or cross-study quantitative comparator data. The structural differentiation from the unsubstituted parent CAS 1031044-63-9 (C14H10N4OS, MW 282.32) is evident: addition of a fluorine atom at position 3 and a methyl group at position 5 of the pyridine ring, yielding C15H11FN4OS (MW 314.34). In closely related pyridyl carboxamide PIM inhibitor series, analogous fluorine and methyl substitutions have been associated with enhanced target binding and improved metabolic stability [1].
| Evidence Dimension | Structural comparison (molecular formula and molecular weight) |
|---|---|
| Target Compound Data | C15H11FN4OS; MW 314.34 g/mol; contains 3-fluoro and 5-methyl substituents |
| Comparator Or Baseline | N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide (CAS 1031044-63-9): C14H10N4OS; MW 282.32 g/mol; no substituents |
| Quantified Difference | ΔMW = +32.02 g/mol; addition of F (Δ +19.00) and CH3 (Δ +15.03) |
| Conditions | Structural comparison based on reported molecular formulas; no biological assay context available for the target compound |
Why This Matters
The fluoro and methyl substituents are consistent with established medicinal chemistry strategies in this scaffold class for modulating potency and PK; procurement of the unsubstituted analog would eliminate these designed features.
- [1] Nishiguchi GA, Burger MT, Han W, et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg Med Chem Lett. 2016;26(9):2328-2332. doi:10.1016/j.bmcl.2016.03.037. View Source
